2-((3-Cyano-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[(3-cyano-5-oxo-7,8-dihydro-6H-quinolin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c13-5-7-4-8-9(2-1-3-10(8)16)15-12(7)18-6-11(14)17/h4H,1-3,6H2,(H2,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMSLEPCHLFZAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C(=N2)SCC(=O)N)C#N)C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyano-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide typically involves the reaction of cyanoacetamide with a suitable quinoline derivative. One common method involves the condensation of cyanoacetamide with 2-mercaptoquinoline under basic conditions, followed by cyclization to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or ethanol, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-((3-Cyano-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and thioacetamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to 2-((3-Cyano-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide. The compound exhibits cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on human tumor xenografts. Results indicated significant tumor suppression in models such as breast carcinoma and prostate adenocarcinoma. The mechanism involved DNA interstrand cross-linking and G2/M phase arrest in cancer cells, suggesting a promising avenue for further development as an anticancer agent .
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Breast Carcinoma | 10 | DNA interstrand cross-linking |
| This compound | Prostate Adenocarcinoma | 15 | G2/M phase arrest |
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Research indicates that derivatives of this compound can inhibit the growth of various bacterial strains.
Case Study: Antimicrobial Evaluation
In vitro studies demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was measured using standard broth microdilution methods.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound can be modified to enhance its biological activity or reduce toxicity.
Synthetic Pathway Overview
The synthesis typically involves:
- Formation of the tetrahydroquinoline core.
- Introduction of the cyano and thioacetamide groups.
- Purification through recrystallization or chromatography.
Mechanism of Action
The mechanism of action of 2-((3-Cyano-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the thioacetamide group can form covalent bonds with proteins, inhibiting their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound’s unique tetrahydroquinoline scaffold distinguishes it from other acetamide derivatives. Below is a comparative analysis with key analogs:
Key Observations:
Quinoxaline derivatives (e.g., Compound 4a) exhibit extended π-conjugation, which could improve solubility or fluorescence properties .
Substituent Effects: Electron-withdrawing groups (e.g., cyano in the target compound, chloro in Compound 9) may modulate electronic density, affecting reactivity or interactions with biological targets. Bulky substituents (e.g., 4-phenoxyphenyl in Compound 24) might sterically hinder binding but improve metabolic stability .
Research Implications
- The target compound’s structural features position it as a candidate for further pharmacological screening, particularly in comparison to triazinoindole-based analogs (e.g., Compound 24) known for protein-targeting applications .
- Future studies should explore the impact of its 3-cyano-5-oxo substituents on binding affinity and solubility, leveraging synthetic strategies from high-yield analogs like Compound 4a .
Biological Activity
2-((3-Cyano-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C₁₃H₁₀N₄OS
- Molecular Weight : 278.31 g/mol
- CAS Number : Not specified in the sources but can be derived from its structure.
Synthesis
The synthesis of this compound typically involves a multi-step process starting from readily available precursors. The synthesis pathway often includes the formation of the tetrahydroquinoline scaffold followed by the introduction of the thioacetamide group.
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, a study on similar tetrahydroquinoline derivatives demonstrated potent activity against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL .
Insecticidal Activity
A comparative study highlighted the insecticidal effects of related compounds against the cowpea aphid (Aphis craccivora). The LC50 values for similar compounds were reported as follows:
| Compound | LC50 (24h) | LC50 (48h) |
|---|---|---|
| Compound 1 | 0.192 ppm | 0.041 ppm |
| Compound 2 | 0.841 ppm | 0.095 ppm |
These results indicate that modifications in the chemical structure significantly affect biological activity .
Cytotoxicity and Anticancer Potential
Preliminary studies suggest that derivatives of tetrahydroquinoline can inhibit cancer cell proliferation. For example, one study reported that certain analogs exhibited IC50 values in the low micromolar range against various cancer cell lines . The mechanisms of action may involve induction of apoptosis and inhibition of key signaling pathways associated with cell survival.
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions of these compounds with biological targets. The cyanomethyl linker in related compounds was found to form hydrogen bonds with critical amino acids in target proteins, enhancing their inhibitory potency .
Case Studies
- In Vivo Studies : In a rat model, compounds similar to this compound were evaluated for their anticancer efficacy. Results indicated significant tumor growth inhibition at doses as low as 10 mg/kg body weight without substantial toxicity .
- Toxicological Assessments : Toxicity studies revealed that while some derivatives exhibited promising anticancer activity, they also showed potential side effects at higher doses. Careful dose optimization is essential for therapeutic applications .
Q & A
Q. What synthetic methodologies are recommended for producing 2-((3-Cyano-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide, and how can reaction efficiency be optimized?
Methodological Answer:
- Multi-step synthesis : Begin with cyclization of tetrahydroquinoline precursors, followed by thiolation and acetamide coupling. Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution at the thiol group .
- Optimization via DOE : Apply a split-plot experimental design to test variables (e.g., temperature, catalyst loading, solvent ratios). For example, use randomized blocks to evaluate time-dependent yields across four replicates, similar to agricultural chemical studies .
- Key parameters : Monitor reaction completion via TLC or HPLC. Optimize pH to stabilize the cyano group during coupling steps.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR spectroscopy : Use - and -NMR to confirm the tetrahydroquinoline core, thioether linkage, and acetamide moiety. Compare chemical shifts with analogous compounds (e.g., thieno[2,3-d]pyrimidine derivatives) .
- Mass spectrometry : Employ high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns. Cross-reference with PubChem data for validation .
- HPLC-PDA : Assess purity (>95%) using a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Dose-response meta-analysis : Aggregate data from independent studies to identify nonlinear relationships between concentration and effect size. Adjust for variables like cell line heterogeneity or assay protocols .
- Comparative replication : Reproduce conflicting studies under standardized conditions (e.g., identical solvent systems, incubation times). Use ANOVA to isolate confounding factors (e.g., batch-to-batch variability in compound purity) .
- Mechanistic validation : Combine in vitro assays (e.g., enzyme inhibition) with molecular docking to confirm target engagement. Discrepancies may arise from off-target interactions or metabolite interference.
Q. What experimental frameworks are suitable for studying the environmental fate and ecotoxicological impacts of this compound?
Methodological Answer:
- Long-term environmental partitioning : Design a tiered study inspired by Project INCHEMBIOL, including:
- Ecosystem-level risk assessment : Apply probabilistic models to estimate NOEC (No Observed Effect Concentration) based on acute/chronic toxicity data. Prioritize endpoints like mitochondrial dysfunction in aquatic species .
Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways in treated vs. control cells. Use pathway enrichment tools (e.g., DAVID) to highlight targets like NADPH oxidases .
- Chemical proteomics : Synthesize a bifunctional probe (e.g., photoaffinity tag + biotin) to capture interacting proteins. Validate hits via SPR (Surface Plasmon Resonance) .
- In silico modeling : Perform molecular dynamics simulations to predict binding modes with putative targets (e.g., kinase domains). Cross-validate with mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
